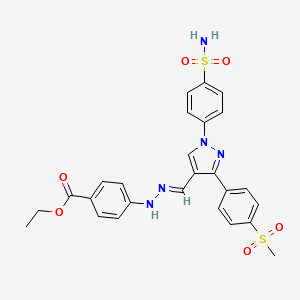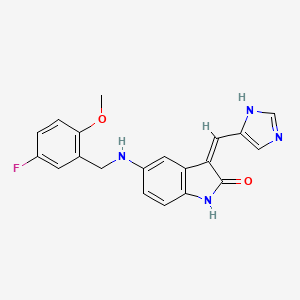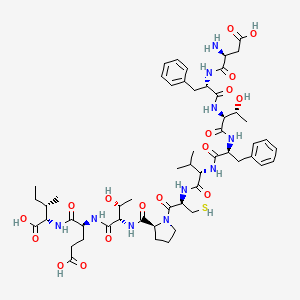
Lepadin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lepadin H is a marine alkaloid known for its significant cytotoxic properties and its ability to induce ferroptosis, a form of programmed cell death dependent on iron.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lepadin H involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydroquinoline ring system, which is a characteristic feature of lepadins. The synthetic route typically involves cyclization reactions, reduction steps, and functional group modifications to achieve the final structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Lepadin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Lepadin H has been extensively studied for its applications in various scientific fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of marine alkaloids.
Biology: It is used to investigate the mechanisms of ferroptosis and its role in cellular processes.
Medicine: this compound shows promise as an anticancer agent due to its ability to induce ferroptosis in tumor cells. .
Mechanism of Action
Lepadin H is part of the lepadin family of marine alkaloids, which includes compounds like Lepadin A, Lepadin B, and Lepadin E. While all these compounds share a similar decahydroquinoline ring system, this compound is unique due to its potent ability to induce ferroptosis. Lepadin A, for instance, is known for its immunogenic cell death-inducing properties, whereas Lepadin B and Lepadin E have different biological activities .
Comparison with Similar Compounds
- Lepadin A
- Lepadin B
- Lepadin E
Lepadin H stands out due to its specific mechanism of inducing ferroptosis, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C26H45NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h7-9,18,20-25,27-28H,4-6,10-17,19H2,1-3H3/b8-7+,18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
RLTXIRPCJHXWEP-AFEGZDPGSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
Canonical SMILES |
CCCC=CC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


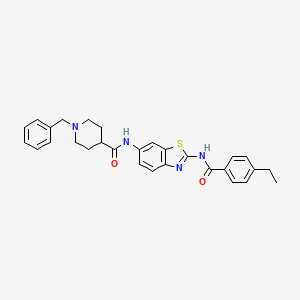
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
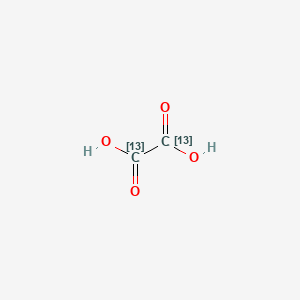
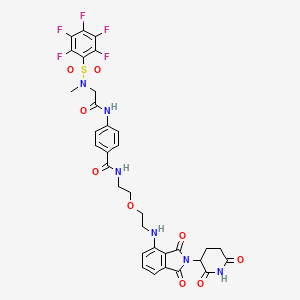
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

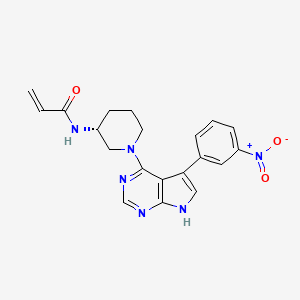
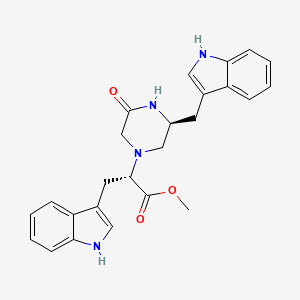

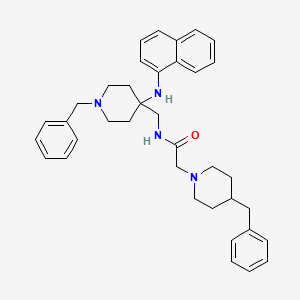
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
